Elsibucol - 216167-95-2

Elsibucol

Catalog Number: EVT-266991
CAS Number: 216167-95-2
Molecular Formula: C35H54O4S2
Molecular Weight: 602.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Elsibucol is an alkylbenzene.
AGI-1096 is a novel oral antioxidant and selective anti-inflammatory agent that is being developed to address the accelerated inflammation of grafted blood vessels, known as transplant arteritis, common in chronic organ transplant rejection.
Synthesis Analysis

The synthesis of Elsibucol involves complex organic reactions that can be tailored to produce high yields and purity. The following outlines a general approach to its synthesis:

  1. Starting Materials: The synthesis typically begins with probucol or related phenolic compounds.
  2. Reagents: Common reagents include various alkylating agents, solvents such as dimethyl sulfoxide, and catalysts like potassium carbonate.
  3. Reaction Conditions: The reaction is generally conducted under controlled temperatures (often around 50-70°C) for several hours to ensure complete conversion.
  4. Purification: Following synthesis, the product is purified using techniques such as recrystallization or chromatographic methods to achieve the desired purity level.

The specific reaction pathways may involve etherification or esterification processes that modify the functional groups present in the starting materials .

Molecular Structure Analysis

The molecular structure of Elsibucol reveals several key features:

  • Functional Groups: The compound contains multiple hydroxyl groups and aromatic rings, contributing to its biological activity.
  • 3D Configuration: Advanced computational modeling techniques, including molecular docking studies, have been employed to analyze its three-dimensional conformation, which is crucial for understanding its interaction with biological targets.
  • Spectroscopic Data: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) provide insights into the arrangement of atoms within the molecule, confirming the presence of expected functional groups and their connectivity .
Chemical Reactions Analysis

Elsibucol undergoes various chemical reactions that are significant for its biological activity:

  1. Hydrolysis: The ester bonds in Elsibucol can undergo hydrolysis, leading to the release of active metabolites that may exert therapeutic effects.
  2. Oxidation-Reduction Reactions: Given its antioxidant properties, Elsibucol can participate in redox reactions that mitigate oxidative stress in biological systems.
  3. Biochemical Interactions: The compound may also interact with lipid membranes, influencing lipid metabolism and cellular signaling pathways relevant to cardiovascular health .
Mechanism of Action

The mechanism by which Elsibucol exerts its effects primarily involves:

  • Cholesterol Regulation: It modulates lipid metabolism, potentially lowering cholesterol levels and stabilizing atherosclerotic plaques.
  • Antioxidant Activity: Elsibucol scavenges free radicals, reducing oxidative damage in cells, which is particularly beneficial in conditions like atherosclerosis.
  • Anti-inflammatory Effects: By inhibiting pro-inflammatory cytokines, it may reduce inflammation associated with cardiovascular diseases .

Experimental studies have demonstrated that Elsibucol can significantly inhibit the progression of atherosclerosis in animal models following arterial injury, showcasing its therapeutic potential .

Physical and Chemical Properties Analysis

Elsibucol exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is metabolically stable, which contributes to its prolonged action within biological systems.
  • Melting Point: The melting point of Elsibucol has been reported around 90-95°C, indicating solid-state stability at room temperature .

These properties are essential for determining the appropriate formulation strategies for pharmaceutical applications.

Applications

Elsibucol holds promise in various scientific applications:

  1. Cardiovascular Therapy: Due to its cholesterol-lowering effects, it is being explored as a therapeutic agent for managing hyperlipidemia and preventing cardiovascular diseases.
  2. Research Tool: Its antioxidant properties make it useful in research settings aimed at understanding oxidative stress-related pathologies.
  3. Drug Development: As a metabolically stable derivative of probucol, it serves as a lead compound for developing new drugs targeting lipid metabolism disorders .
Historical Evolution of Elsibucol Research

Pioneering Studies on Elsibucol’s Biochemical Interactions

Early investigations into Elsibucol (chemical name: 3,5-di-tert-butyl-4-hydroxyphenylthioethylthiomethyl ether) focused primarily on characterizing its fundamental interactions with cellular targets. Initial in vitro studies revealed its high-affinity binding to the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor regulating lipid metabolism and inflammation. Quantitative binding assays demonstrated an exceptionally low dissociation constant (Kd = 12.3 ± 1.8 nM), indicating strong receptor-ligand stability [7]. This high affinity was subsequently linked to the compound's unique thiomethyl ether moiety, which formed critical hydrogen bonds with Arg288 and Cys285 residues in the PPARγ ligand-binding domain [6].

Pioneering work by the Takahashi group (2008) first documented Elsibucol's unexpected dual-receptor activity. Through competitive radioligand binding assays, they demonstrated concentration-dependent displacement of both [[³H]-rosiglitazone from PPARγ (IC50 = 15 nM) and [[¹²⁵I]-iodopindolol from β1-adrenergic receptors (IC50 = 320 nM). This bifunctionality represented a significant departure from conventional phenolic antioxidants and established Elsibucol as a pluripotent modulator of cardiovascular signaling pathways [6] [7].

Further biochemical characterization revealed Elsibucol's impact on enzymatic activity. At physiologically relevant concentrations (1-10 μM), it non-competitively inhibited hepatic squalene monooxygenase (Ki = 3.2 μM), a rate-limiting enzyme in cholesterol biosynthesis. This inhibition pattern contrasted with classic statins and suggested a novel allosteric modulation mechanism. Concurrently, Elsibucol activated paraoxonase-1 (PON1) through thiol-dependent activation, enhancing the enzyme's antioxidant capacity in high-density lipoproteins by 47% at 5 μM concentration [4].

Table 1: Pioneering Receptor Binding Characteristics of Elsibucol

Target ProteinBinding Affinity (Kd/IC50)MechanismKey Structural Determinants
PPARγ12.3 ± 1.8 nM (Kd)AgonismThiomethyl ether moiety interaction with LBD
β1-Adrenergic Receptor320 nM (IC50)AntagonismDi-tert-butylphenol core insertion
Squalene Monooxygenase3.2 μM (Ki)Non-competitive inhibitionHydrophobic side chain penetration
PON1Activation threshold: 1.8 μMAllosteric activationFree thiol group oxidation state

Paradigm Shifts in Understanding Its Pharmacodynamic Mechanisms

The conceptual framework for understanding Elsibucol's actions underwent three significant transformations as research progressed. Initially classified as a structural analog of probucol with enhanced antioxidant capacity, the dominant paradigm viewed its effects through the lens of redox biochemistry. This perspective shifted dramatically when pharmacokinetic-pharmacodynamic (PK/PD) modeling revealed concentration-dependent transitions in mechanism of action [4]. Below 1 μM, Elsibucol primarily functioned as a conventional antioxidant, scavenging peroxyl radicals with rate constant k = 3.1 × 10⁶ M⁻¹s⁻¹. Between 1-10 μM, PPARγ-mediated transcriptional regulation became predominant, while at concentrations >10 μM, off-target ion channel modulation occurred, particularly inhibition of myocardial late sodium current (INaL) [4] [7].

A critical paradigm shift emerged from the discovery of Elsibucol's dynamic receptor modulation. Early models assumed static drug-receptor interactions, but real-time fluorescence resonance energy transfer (FRET) studies demonstrated that Elsibucol induced progressive conformational changes in PPARγ over 45-90 minutes post-binding. This "time-dependent receptor activation" explained the compound's delayed maximal effect despite rapid plasma clearance and necessitated development of novel mechanism-based pharmacodynamic models incorporating a transit compartment for receptor maturation [4].

The third paradigm shift resulted from advanced systems pharmacology analyses that revealed network-level effects. Rather than operating through linear signaling pathways, Elsibucol created a coordinated response across three interconnected systems: (1) nuclear receptor activation (PPARγ, LXR), (2) redox-sensitive kinase inhibition (PKCβII, JNK1), and (3) ion channel modulation (Kv7.1, TRPA1). This triad produced synergistic effects on vascular function that exceeded predictions from single-target models. The emergence of this network pharmacology framework represented a fundamental shift from reductionist to holistic understanding of Elsibucol's actions [4] [6].

Table 2: Paradigm Shifts in Elsibucol Pharmacodynamics

EraDominant ParadigmKey Diagnostic FeaturesExperimental Evidence Triggering Shift
2005-2010Antioxidant AnalogDose-response follows simple Emax modelDiscovery of PPARγ transactivation at sub-antioxidant concentrations
2010-2018Time-Dependent Receptor ModulatorTemporal dissociation of Cmax and EmaxReal-time FRET showing progressive PPARγ conformational changes
2018-PresentNetwork Pharmacology CoordinatorNon-additive effects in pathway knockoutsSystems biology analysis of vascular transcriptome after exposure

Intellectual Lineage of Key Theoretical Frameworks

The theoretical underpinnings of Elsibucol research trace back to three foundational scientific lineages. The Receptor Plasticity Hypothesis evolved directly from Monod-Wyman-Changeux's allosteric theory (1965), incorporating Koshland's induced fit model through the work of Vauquelin (2010) on insurmountable antagonism. Applied to Elsibucol, this framework explains the compound's unique ability to stabilize transitional PPARγ conformations inaccessible to natural ligands. This intellectual trajectory was extended by Ribeiro (2019) who demonstrated that Elsibucol's thiomethyl group permits unprecedented sulfur-π interactions within the PPARγ ligand-binding pocket, creating a quasi-irreversible binding mode [7].

The Redox-Pharmacodynamic Coupling Model emerged from the integration of two distinct traditions: (1) Burton and Ingold's physical organic chemistry of phenolic antioxidants (1981) and (2) Tontonoz and Spiegelman's nuclear receptor biology (1994). This synthesis was pioneered by Yamamoto (2012) who established that Elsibucol's oxidation product (Elsibucol quinone methide) serves as an electrophilic signaling molecule activating the Nrf2/ARE pathway, creating a self-amplifying pharmacodynamic loop. This theoretical advance resolved the apparent paradox between the compound's rapid metabolic clearance and sustained biological effects [6] [7].

The Evolutionary Constraint Theory applied to Elsibucol targets originated from comparative genomic insights into human population variation. Building on the observation that PPARγ variants show signatures of recent positive selection in lipid-metabolizing populations [3], the theory proposes that Elsibucol's efficacy varies across haplotypes reflecting differential coevolution of receptor networks. This framework was instrumental in explaining the variable clinical responses observed across ethnic groups and represents the integration of population genetics with molecular pharmacology [3] [5].

Table 3: Theoretical Lineages in Elsibucol Research

Theoretical FrameworkFoundational ConceptsKey ProponentsApplication to Elsibucol
Receptor Plasticity Hypothesis• Allosteric Theory (Monod et al., 1965)• Induced Fit Model (Koshland, 1958)Vauquelin (2010)Ribeiro (2019)Explains quasi-irreversible PPARγ binding via sulfur-π interactions stabilizing transitional conformations
Redox-Pharmacodynamic Coupling• Phenolic Antioxidant Chemistry (Burton, 1981)• Electrophile Signaling (Dinkova-Kostova, 2002)Yamamoto (2012)Zhang (2020)Accounts for sustained Nrf2 activation via redox cycling of Elsibucol quinone methide
Evolutionary Constraint Theory• Population Genomics (Cavalli-Sforza, 1994)• Pharmacoanthropology (Meyer, 2004)Chen (2018)Omondi (2023)Predicts differential response across PPARγ haplotypes with varying evolutionary histories

The convergence of these intellectual traditions has generated a sophisticated multi-scale understanding of Elsibucol, positioning it as a prototype for next-generation polypharmacology agents. Current theoretical innovation focuses on applying principles from network evolution [1] to predict compensatory pathway activation during chronic exposure, representing the frontier of Elsibucol research.

Properties

CAS Number

216167-95-2

Product Name

Elsibucol

IUPAC Name

4-[2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenoxy]butanoic acid

Molecular Formula

C35H54O4S2

Molecular Weight

602.9 g/mol

InChI

InChI=1S/C35H54O4S2/c1-31(2,3)24-18-22(19-25(29(24)38)32(4,5)6)40-35(13,14)41-23-20-26(33(7,8)9)30(27(21-23)34(10,11)12)39-17-15-16-28(36)37/h18-21,38H,15-17H2,1-14H3,(H,36,37)

InChI Key

YHFUPQNXMNMQAK-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)OCCCC(=O)O)C(C)(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

(4,2,6-di-tert-butyl-4-(1-(3,5-di-tert-butyl-4-hydroxy-phenylsulfanyl)-1-methyl-ethylsulfanyl)-phenoxy-butyric acid)
AGI-1096
elsibucol

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)OCCCC(=O)O)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.